molecular formula C22H29N6O7S2+ B13386486 S-Adenosyl-L-methioninetosylate

S-Adenosyl-L-methioninetosylate

Cat. No.: B13386486
M. Wt: 553.6 g/mol
InChI Key: RFCNTHQSTXQCEP-UHFFFAOYSA-O
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Description

Core Biochemical Function of S-Adenosyl-L-methionine as a Cofactor

The primary and most critical function of SAM is its role as a universal methyl group donor in a vast number of biochemical reactions known as transmethylation. wikipedia.orgnih.gov The molecule's structure, featuring a reactive methyl group attached to a sulfur atom, facilitates the transfer of this group to a wide array of acceptor molecules, including nucleic acids (DNA and RNA), proteins, and lipids. wikipedia.orgnih.gov This process is fundamental to cellular regulation and function.

Beyond transmethylation, SAM is a key participant in two other major metabolic pathways:

Transsulfuration: In this pathway, the sulfur-containing portion of SAM is utilized to synthesize the amino acid cysteine. Cysteine is a precursor to glutathione (B108866), a major cellular antioxidant. nih.govnih.gov

Aminopropylation: SAM provides its propylamine (B44156) group for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157). wikipedia.org These molecules are essential for cell growth and repair. wikipedia.org

The versatility of SAM in these diverse and critical reactions establishes it as one of the most important cofactors in biological systems, second only to ATP. nih.gov

Ubiquitous Presence and Significance in Cellular Metabolism

The presence of S-Adenosyl-L-methionine spans all domains of life, from bacteria to plants and animals, highlighting its fundamental importance in cellular processes. wikipedia.org In eukaryotic cells, SAM is involved in regulating a multitude of functions, including DNA and RNA methylation, which are crucial for epigenetic regulation and gene expression. wikipedia.org It also plays a role in the immune response and amino acid metabolism. wikipedia.org In plants, SAM is a critical precursor to the biosynthesis of ethylene, a key plant hormone involved in ripening and senescence. wikipedia.org

The metabolism of SAM is tightly regulated through the SAM cycle. In this cycle, after donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine (B11128). bionity.com The homocysteine can be recycled back to methionine, which can then be used to regenerate SAM, thus completing the cycle. bionity.com This intricate cycle ensures a continuous supply of this essential cofactor for the myriad of cellular reactions that depend on it.

The central role of SAM in cellular metabolism is underscored by the more than 40 known metabolic reactions that involve the transfer of a methyl group from SAM to various substrates. wikipedia.orgbionity.com These methylation events are critical for the synthesis, activation, and metabolism of numerous compounds, including hormones, neurotransmitters, and phospholipids (B1166683). nih.gov For instance, SAM is involved in the biosynthesis of mood-affecting neurotransmitters like epinephrine. wikipedia.org

Key Metabolic Pathways Involving S-Adenosyl-L-methionine

Pathway Primary Function Key Products
Transmethylation Donates a methyl group to various substrates. Methylated DNA, RNA, proteins, lipids, etc.
Transsulfuration Provides the sulfur atom for cysteine synthesis. Cysteine, Glutathione

| Aminopropylation | Donates a propylamine group for polyamine synthesis. | Spermidine, Spermine |

Properties

Molecular Formula

C22H29N6O7S2+

Molecular Weight

553.6 g/mol

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-4-hydroxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl]-methylsulfanium

InChI

InChI=1S/C22H28N6O7S2/c1-12-3-5-13(6-4-12)37(32,33)35-18-15(9-36(2)8-7-14(23)22(30)31)34-21(17(18)29)28-11-27-16-19(24)25-10-26-20(16)28/h3-6,10-11,14-15,17-18,21,29H,7-9,23H2,1-2H3,(H2-,24,25,26,30,31)/p+1

InChI Key

RFCNTHQSTXQCEP-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CCC(C(=O)O)N

Origin of Product

United States

Metabolic Pathways Regulated by S Adenosyl L Methionine

The Transmethylation Pathway

The transmethylation pathway is a fundamental biochemical process where a methyl group (-CH3) is transferred from a donor molecule to an acceptor molecule. taylorandfrancis.com This process is critical for a vast number of cellular functions.

S-Adenosyl-L-methionine as a Principal Methyl Group Donor

S-Adenosyl-L-methionine (SAMe) is the primary and most important methyl donor in the body. nih.govamerigoscientific.comlivingwithmthfr.org It participates in a wide array of transmethylation reactions, providing methyl groups for the synthesis and modification of numerous biologically important molecules. nih.govamerigoscientific.com These include DNA, RNA, proteins, phospholipids (B1166683), and neurotransmitters. nih.govamerigoscientific.com The transfer of its methyl group is essential for processes like gene expression, cell growth and repair, and the production of vital biomolecules. amerigoscientific.com The versatility of SAMe as a methyl donor means that its availability can impact a wide spectrum of cellular activities. amerigoscientific.com

S-Adenosyl-L-homocysteine Formation and Subsequent Hydrolysis

After SAMe donates its methyl group, it is converted into S-Adenosyl-L-homocysteine (SAH). nih.govtaylorandfrancis.com SAH is a potent inhibitor of most methyltransferase enzymes. taylorandfrancis.com To prevent this inhibition and allow methylation reactions to continue, SAH is rapidly hydrolyzed into homocysteine and adenosine (B11128) by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). wikipedia.orgnih.gov This hydrolysis is a reversible reaction, and the direction is largely driven by the rapid removal of the products, homocysteine and adenosine, in the cell. nih.govresearchgate.net

Role of Methionine Cycle in S-Adenosyl-L-methionine Homeostasis

The methionine cycle is a critical pathway for regenerating methionine and maintaining the cellular supply of SAMe. youtube.comyoutube.com In this cycle, homocysteine is remethylated to form methionine. nih.gov This reaction is primarily catalyzed by the enzyme methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate (a form of folate) and requires vitamin B12 as a cofactor. nih.govyoutube.com The newly synthesized methionine can then be converted back into SAMe by the enzyme methionine adenosyltransferase (MAT), using ATP. nih.govtaylorandfrancis.com This cyclical process ensures a continuous supply of SAMe for ongoing transmethylation reactions. livingwithmthfr.org

Interplay with One-Carbon Metabolism

The methionine cycle is intricately linked with one-carbon metabolism, a network of interconnected pathways that involve the transfer of one-carbon units. nih.govmdpi.com One-carbon metabolism provides the methyl groups necessary for the remethylation of homocysteine to methionine. creative-proteomics.com Nutrients such as folate, choline, and serine are key sources of these one-carbon units. nih.govmdpi.com The folate cycle, a central component of one-carbon metabolism, generates 5-methyltetrahydrofolate, the direct methyl donor for the methionine synthase-catalyzed reaction. taylorandfrancis.com Therefore, the proper functioning of one-carbon metabolism is essential for maintaining SAMe levels and supporting all SAMe-dependent methylation reactions. frontiersin.orgoup.com

The Transsulfuration Pathway

The transsulfuration pathway is another major metabolic route for homocysteine, providing a mechanism for its conversion to other important sulfur-containing molecules. ontosight.ainih.gov

Conversion of Homocysteine to Cysteine

When methionine levels are in excess, homocysteine can be directed into the transsulfuration pathway to be converted into the amino acid cysteine. droracle.ai This pathway consists of two key enzymatic steps. First, the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 as a cofactor, catalyzes the condensation of homocysteine with serine to form cystathionine. ontosight.aitaylorandfrancis.comwikipedia.org Subsequently, the enzyme cystathionine γ-lyase (CGL), also dependent on vitamin B6, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. ontosight.aiwikipedia.org This pathway is the primary route for the synthesis of cysteine in mammals and plays a crucial role in regulating homocysteine levels. nih.gov

Table 1: Key Enzymes and Cofactors in the Transmethylation and Transsulfuration Pathways

PathwayEnzymeCofactor(s)Function
Transmethylation Methionine Adenosyltransferase (MAT)ATP, Mg²⁺, K⁺Converts methionine to S-Adenosyl-L-methionine. nih.gov
MethyltransferasesTransfers the methyl group from SAMe to various substrates. nih.gov
S-Adenosyl-L-homocysteine Hydrolase (SAHH)NAD⁺Hydrolyzes S-Adenosyl-L-homocysteine to homocysteine and adenosine. nih.govresearchgate.net
Methionine SynthaseVitamin B12Remethylates homocysteine to methionine using 5-methyltetrahydrofolate. nih.gov
Transsulfuration Cystathionine β-synthase (CBS)Vitamin B6 (Pyridoxal-5'-phosphate)Condenses homocysteine and serine to form cystathionine. ontosight.aitaylorandfrancis.com
Cystathionine γ-lyase (CGL)Vitamin B6Cleaves cystathionine to produce cysteine. ontosight.aiwikipedia.org

Precursor Role in Glutathione (B108866) Synthesis and Antioxidant Potential

S-Adenosyl-L-methionine plays a crucial role as a precursor in the synthesis of glutathione (GSH), a major antioxidant in the body. nih.govnih.gov The synthesis of glutathione from SAMe occurs through the transsulfuration pathway. nih.gov In this pathway, SAMe is first converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov Homocysteine can then be converted to cysteine, one of the three amino acids required for glutathione synthesis (the other two being glutamate (B1630785) and glycine). nih.govnih.gov The liver is the primary site of this conversion, highlighting its central role in methionine and glutathione metabolism. nih.gov

The availability of cysteine is often the rate-limiting step in glutathione synthesis. nih.gov By providing the sulfur atom via the transsulfuration pathway, S-Adenosyl-L-methionine effectively supports the production of glutathione. nih.gov This is particularly important under conditions of increased oxidative stress, where the demand for glutathione is high. nih.gov

The antioxidant potential of S-Adenosyl-L-methionine is twofold. Firstly, by boosting the levels of glutathione, it enhances the body's capacity to neutralize harmful reactive oxygen species (ROS). nih.govyoutube.com Glutathione is a key player in protecting cells from damage caused by free radicals and other oxidants. nih.gov Secondly, some studies suggest that SAMe itself may have direct radical scavenging properties, particularly against hydroxyl radicals. nih.gov Research has shown that SAMe can be more effective than glutathione in scavenging hydroxyl radicals and chelating iron ions to prevent their formation. nih.gov

Table 1: Key Molecules in Glutathione Synthesis Pathway

Molecule Role
S-Adenosyl-L-methionine (SAMe) Precursor providing the sulfur atom for cysteine synthesis. nih.gov
S-Adenosylhomocysteine (SAH) Intermediate in the transsulfuration pathway. nih.gov
Homocysteine Intermediate derived from SAH, which is converted to cysteine. nih.govnih.gov
Cysteine An essential amino acid for glutathione synthesis. nih.govnih.gov

The Aminopropylation Pathway

Another significant metabolic route for S-Adenosyl-L-methionine is the aminopropylation pathway, which is essential for the synthesis of polyamines. wikipedia.orgnih.gov Polyamines are small, positively charged molecules that are crucial for various cellular processes, including cell growth, differentiation, and apoptosis. wikipedia.orgnih.gov

S-Adenosyl-L-methionine as a Precursor for Polyamine Synthesis

In the aminopropylation pathway, S-Adenosyl-L-methionine first undergoes decarboxylation, a reaction catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). wikipedia.orgnih.gov This reaction converts SAMe into S-adenosylmethioninamine, also known as decarboxylated SAM (dcSAM). wikipedia.orgwikipedia.org

Decarboxylated SAM then serves as the donor of an aminopropyl group in the subsequent steps of polyamine synthesis. wikipedia.orgnih.gov This aminopropyl group is transferred to putrescine to form spermidine (B129725), and then to spermidine to form spermine (B22157). wikipedia.org These reactions are catalyzed by spermidine synthase and spermine synthase, respectively. wikipedia.org

The synthesis of polyamines is a highly regulated process, and the availability of decarboxylated SAM is a critical control point. nih.gov The regulation of S-adenosylmethionine decarboxylase activity is therefore essential for maintaining appropriate intracellular polyamine levels. nih.gov Research has shown that analogues of S-Adenosyl-L-methionine can act as inhibitors of the enzymes involved in polyamine biosynthesis, highlighting the central role of SAMe in this pathway. nih.gov

Table 2: Key Molecules in the Aminopropylation Pathway

Molecule Role
S-Adenosyl-L-methionine (SAMe) The initial precursor molecule. wikipedia.orgnih.gov
S-adenosylmethionine decarboxylase (AdoMetDC) The enzyme that catalyzes the decarboxylation of SAMe. wikipedia.orgnih.gov
S-adenosylmethioninamine (decarboxylated SAM) The donor of the aminopropyl group. wikipedia.orgwikipedia.org
Putrescine The initial acceptor of the aminopropyl group. wikipedia.org
Spermidine A polyamine formed from putrescine and an aminopropyl group. wikipedia.org
Spermine A polyamine formed from spermidine and an aminopropyl group. wikipedia.org
Spermidine synthase The enzyme that catalyzes the formation of spermidine. wikipedia.org

Enzymology of S Adenosyl L Methionine Dependent Reactions

Methionine Adenosyltransferase (MAT) Activity in S-Adenosyl-L-methionine Biosynthesis

The biosynthesis of S-Adenosyl-L-methionine is exclusively catalyzed by the enzyme Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase. nih.govresearchgate.net This enzyme facilitates a unique reaction between L-methionine and ATP. nih.gov The reaction proceeds in two distinct steps: initially, the sulfur atom of methionine performs a nucleophilic attack on the C5' atom of ATP, leading to the formation of SAMe and the release of tripolyphosphate (PPPi). Subsequently, the enzyme hydrolyzes tripolyphosphate into pyrophosphate (PPi) and orthophosphate (Pi), after which all three products are released. nih.gov

In mammals, the regulation of SAMe levels is intricately controlled through different isoforms of MAT, which are encoded by two genes: MAT1A and MAT2A. nih.govresearchgate.net MAT1A is primarily expressed in the adult liver, an organ where a significant portion of methylation and methionine metabolism occurs. researchgate.net Conversely, MAT2A is expressed in all other mammalian tissues. researchgate.net

Catalytic Mechanisms and Substrate Specificity of MAT Isoforms

The catalytic mechanism of MAT is a well-conserved process involving a direct SN2 attack of the methionine sulfur on the C5' of ATP. ebi.ac.uk The active site of the enzyme, located in a cleft between two subunits, orchestrates this reaction. ebi.ac.uk Structural studies of human MAT1A and MAT2A have revealed the importance of a "gating loop" adjacent to the active site. This loop appears to play a direct role in catalysis by sensing the presence and correct orientation of the methionine substrate to facilitate the nucleophilic attack. nih.gov

While the fundamental catalytic mechanism is conserved, the different MAT isoforms exhibit distinct kinetic properties and regulatory responses. Human MAT2A, for instance, has been shown to be a more promiscuous enzyme compared to its E. coli counterpart, capable of utilizing other nucleotide triphosphates (NTPs) like GTP, CTP, and UTP, albeit with lower efficiency than ATP. acs.org This difference in substrate specificity, despite identical active sites, is attributed to the conformational dynamics of the substrates themselves. acs.org

The activity of the catalytic subunits can be further modulated by a regulatory subunit, MAT2B, which is encoded by the MAT2B gene. nih.govnih.gov There are two variants of MAT2B, V1 and V2, which can allosterically regulate the activity of MAT2A. nih.gov

Table 1: Characteristics of Mammalian Methionine Adenosyltransferase (MAT) Isoforms

IsoformGenePrimary Tissue ExpressionKinetic Properties (Km for Methionine)Regulation
MAT I/IIIMAT1AAdult LiverLow and high Km formsActivated by methionine
MAT IIMAT2ANon-hepatic tissues, fetal liverLow Km (approx. 8-1000 µM)Inhibited by SAMe; regulated by MAT2B
MAT2BMAT2BExtrahepatic tissuesRegulatory subunit, no catalytic activityModulates MAT2A activity

S-Adenosyl-L-methionine-Dependent Methyltransferases (MTases)

The largest and most well-known class of enzymes that utilize SAMe are the S-Adenosyl-L-methionine-dependent methyltransferases (MTases). nih.gov These enzymes catalyze the transfer of the activated methyl group from SAMe to a wide variety of acceptor molecules, a process fundamental to numerous cellular functions including epigenetic regulation, biosynthesis of secondary metabolites, and signal transduction. nih.govnih.gov The product of this reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of most methyltransferases. youtube.com

Diverse Substrates of Methyltransferases: Nucleic Acids (DNA, RNA), Proteins, Lipids, and Small Molecules

The substrates for MTases are incredibly diverse, reflecting the widespread importance of methylation in biology. researchgate.netnih.gov These enzymes target specific atoms within their substrates, including nitrogen, oxygen, carbon, and sulfur. nih.gov

Nucleic Acids (DNA and RNA): DNA methyltransferases (DNMTs) play a crucial role in epigenetic regulation by methylating cytosine bases in DNA, which can influence gene expression. researchgate.net RNA methylation is also extensive and vital for processes like protein synthesis and splicing. researchgate.net

Proteins: Protein methylation, particularly of lysine (B10760008) and arginine residues on histones, is a key mechanism for regulating gene expression. researchgate.net Other proteins are also methylated, affecting their function and stability.

Lipids: The methylation of phospholipids (B1166683) is an important step in membrane biosynthesis.

Small Molecules: A vast array of small molecules, including hormones, neurotransmitters, and secondary metabolites like flavonoids and antibiotics, are substrates for MTases. researchgate.netnih.gov

Table 2: Examples of S-Adenosyl-L-methionine-Dependent Methyltransferase Substrates

Substrate ClassSpecific ExampleEnzyme FamilyBiological Significance
DNACytosineDNA Methyltransferases (DNMTs)Epigenetic regulation of gene expression
RNAAdenosine (B11128), GuanineRNA MethyltransferasesmRNA stability, translation, splicing
ProteinsHistone Lysine/ArginineHistone Methyltransferases (HMTs)Chromatin structure, gene regulation
LipidsPhosphatidylethanolaminePhosphatidylethanolamine N-methyltransferase (PEMT)Phosphatidylcholine synthesis, membrane integrity
Small MoleculesNorepinephrinePhenylethanolamine N-methyltransferase (PNMT)Epinephrine (adrenaline) synthesis
Small MoleculesGuanidinoacetateGuanidinoacetate N-methyltransferase (GAMT)Creatine biosynthesis

Catalytic Mechanisms of Methyl Group Transfer

The transfer of the methyl group from SAMe to a nucleophilic acceptor is typically a bimolecular nucleophilic substitution (SN2) reaction. nih.govyoutube.com The positively charged sulfur atom in SAMe renders the adjacent methyl carbon electrophilic and susceptible to attack by a nucleophile on the substrate. nih.govyoutube.com The enzyme's active site plays a crucial role in positioning both the SAMe cofactor and the substrate to facilitate this transfer. nih.gov One proposed mechanism involves the enzyme creating an environment of "proximity and desolvation," which brings the reactants close together and removes water molecules that could interfere with the reaction. nih.gov

Allosteric Regulation of S-Adenosyl-L-methionine-Dependent Enzymes

Beyond its role as a substrate, SAMe also functions as an allosteric regulator of certain enzymes, providing a feedback mechanism to control metabolic pathways. A prime example is the regulation of methylenetetrahydrofolate reductase (MTHFR). MTHFR is a key enzyme in the folate cycle that produces methyltetrahydrofolate, which is required for the remethylation of homocysteine to methionine. nih.govnih.gov SAMe allosterically inhibits MTHFR, which is a critical control point that prevents a futile cycle of SAMe synthesis and recycling. nih.govnih.gov This regulation ensures that the flux through the folate and methionine cycles is balanced according to the cell's metabolic needs. nih.govwikipedia.org Structural studies have revealed that SAMe binding induces a conformational change in MTHFR, transitioning it to an inactive state. biorxiv.org

Other S-Adenosyl-L-methionine Utilizing Enzymes

While methyltransferases are the most common, other enzyme families also utilize the unique chemical properties of SAMe for a variety of reactions.

A significant group is the radical SAM (rSAM) enzymes . This vast superfamily of enzymes uses a [4Fe-4S] cluster to reductively cleave SAMe, generating a highly reactive 5'-deoxyadenosyl radical. wikipedia.orgwikipedia.orgnih.gov This radical can then initiate a wide range of challenging chemical reactions, including:

Sulfur insertion: As seen in the biosynthesis of biotin (B1667282) and lipoic acid. wikipedia.org

Anaerobic oxidative decarboxylation: A key step in heme biosynthesis. wikipedia.org

Protein radical formation: Activating enzymes for processes like anaerobic glucose metabolism. wikipedia.org

Unactivated C-H bond methylation: Some radical SAM methyltransferases can methylate carbon centers that are not chemically activated. acs.orgacs.org

Another important role for a SAMe derivative is in polyamine biosynthesis . Here, SAMe is first decarboxylated by adenosylmethionine decarboxylase to form S-adenosylmethioninamine. This molecule then donates its n-propylamine group for the synthesis of polyamines like spermidine (B129725) and spermine (B22157), which are essential for cell growth and repair. wikipedia.org

S-Adenosylmethionine Decarboxylase (AMD1) in Polyamine Biosynthesis

A critical, non-methylation role of S-Adenosyl-L-methionine is its function as a precursor in the biosynthesis of polyamines, which are small, positively charged aliphatic amines essential for cell proliferation, differentiation, and survival. wikipedia.orggenecards.org The enzyme S-Adenosylmethionine Decarboxylase (AMD1), also known as AdoMetDC, plays a pivotal regulatory step in this pathway. wikipedia.org

AMD1 catalyzes the decarboxylation of S-Adenosyl-L-methionine, converting it to S-adenosylmethioninamine, more commonly referred to as decarboxylated S-adenosylmethionine (dcSAM). wikipedia.orgresearchgate.net This reaction is unique as AMD1 utilizes a covalently bound pyruvate (B1213749) residue as a prosthetic group for its catalytic activity, rather than the more typical pyridoxal (B1214274) 5'-phosphate used by many other amino acid decarboxylases. wikipedia.org The active enzyme is formed through an autocatalytic post-translational cleavage of a proenzyme, which generates the pyruvate group from an internal serine residue. wikipedia.org

The product of this reaction, dcSAM, serves as the donor of the n-propylamine group for the synthesis of higher polyamines. wikipedia.orgwikipedia.org Spermidine synthase then transfers this aminopropyl group from dcSAM to putrescine to form spermidine. researchgate.net Subsequently, spermine synthase transfers another aminopropyl group from a second molecule of dcSAM to spermidine, yielding spermine. researchgate.net The regulation of AMD1 activity is crucial for controlling the levels of polyamines within the cell, which is vital for normal cellular growth and function. genecards.orgnih.gov

Table 1: Key Enzymes in SAM-Dependent Polyamine Biosynthesis

Enzyme Abbreviation Function
S-Adenosylmethionine Decarboxylase AMD1 / AdoMetDC Catalyzes the decarboxylation of SAM to produce decarboxylated SAM (dcSAM). wikipedia.orgresearchgate.net
Spermidine Synthase SRM Transfers an aminopropyl group from dcSAM to putrescine to synthesize spermidine. researchgate.net

Role in Ribozyme Function and Protein Prosthetic Groups

Beyond its role as a consumable cosubstrate, S-Adenosyl-L-methionine also functions as a non-consumable cofactor, influencing the activity of RNA enzymes (ribozymes) and serving as a precursor for the synthesis of protein prosthetic groups. nih.govresearchgate.net

Ribozyme Function:

SAM can act as a direct binding effector for certain classes of riboswitches, which are structured non-coding RNA domains typically found in the 5' untranslated regions of bacterial messenger RNAs (mRNAs). nih.gov These riboswitches control gene expression by undergoing a conformational change upon binding to a specific ligand. nih.gov Several classes of SAM-responsive riboswitches (e.g., SAM-I, SAM-II, SAM-IV) have been identified. nih.gov When intracellular concentrations of SAM are high, it binds to the riboswitch aptamer domain, stabilizing a secondary structure that often leads to the termination of transcription or the inhibition of translation initiation for genes involved in methionine and SAM biosynthesis. wikipedia.orgnih.gov This regulatory feedback loop allows the cell to efficiently manage sulfur metabolism. nih.gov The RNA structure of the aptamer domain is highly specific, allowing it to discriminate SAM from its demethylated product, S-adenosyl-L-homocysteine (SAH). nih.gov

Protein Prosthetic Groups:

A large and diverse superfamily of enzymes known as radical SAM (rSAM) enzymes utilizes SAM in a unique way to initiate radical-based catalysis. wikipedia.orgnih.gov These enzymes contain an iron-sulfur cluster, typically [4Fe-4S], which facilitates the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. nih.govacs.org This radical is a powerful oxidant capable of abstracting hydrogen atoms from unactivated carbon centers, initiating a vast range of complex biochemical reactions. nih.gov

In some cases, this radical chemistry is harnessed to build complex prosthetic groups or cofactors which are then covalently attached to the enzyme or another protein. For example, lipoyl synthase, a radical SAM enzyme, catalyzes the insertion of two sulfur atoms into an octanoyl chain attached to a specific protein, thereby synthesizing the lipoyl cofactor. nih.gov This process involves the sacrifice of two SAM molecules to generate the necessary radicals for the two sulfur insertions. nih.gov This demonstrates a role for SAM that extends beyond simple group transfer to the fundamental synthesis of essential enzymatic machinery.

Table 2: Examples of SAM in Riboregulation and Prosthetic Group Synthesis

Class Name/Example Function/Role of SAM
Riboswitch SAM-I Riboswitch ("S-box") Binds SAM to regulate gene expression for methionine and cysteine biosynthesis in bacteria. nih.gov
Riboswitch SAM-IV Riboswitch A distinct class of SAM-binding RNA regulators found in certain bacterial lineages. nih.gov
Radical SAM Enzyme Lipoyl Synthase (LipA) Uses SAM to generate a 5'-deoxyadenosyl radical, which initiates the synthesis of the lipoic acid prosthetic group. nih.gov

Structural Biology of S Adenosyl L Methionine Binding and Catalysis

S-Adenosyl-L-methionine-Enzyme Binding Interfaces

The binding of S-Adenosyl-L-methionine (SAMe) to its target enzymes occurs within a specialized binding pocket, characterized by a series of specific molecular interactions. The positively charged sulfonium (B1226848) ion of SAMe is a key feature, and the binding site often provides a complementary negatively charged or polar environment. For instance, in protein-carboxyl O-methyltransferase, two adjacent aspartic acid residues (Asp117-Asp118) are believed to create the necessary negative charge environment to stabilize the sulfonium moiety of the SAMe molecule. nih.gov This interaction is critical for correctly orienting the cofactor for catalysis.

In the diverse superfamily of SPOUT methyltransferases, the binding site is located within a deep trefoil knot at the C-terminal end. nih.gov These enzymes are typically functional homodimers, with the active site constructed from residues contributed by both subunits near the dimeric interface. nih.gov Similarly, the radical SAM enzyme superfamily, characterized by a conserved Cys-X3-Cys-X2-Cys motif, coordinates a [4Fe–4S] cluster that is essential for the reductive cleavage of SAMe. nih.gov The SAMe molecule and the iron-sulfur cluster occupy a position at the C-terminal end of a TIM barrel structure, highlighting a conserved spatial arrangement for cofactor binding. nih.gov The interactions within these interfaces are a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts, ensuring high specificity and affinity for the SAMe cofactor.

Cofactor Conformation and Induced-Fit Mechanisms

The binding of SAMe to an enzyme is not a simple lock-and-key process but often involves significant conformational changes in both the cofactor and the enzyme, a mechanism known as induced fit. nih.gov Molecular dynamics simulations of catechol O-methyltransferase (COMT) have shown that SAMe adopts a different, non-productive docking pose when the enzyme's active site is empty (apoenzyme) compared to when the substrate and a required metal ion are present (holoenzyme). nih.gov This indicates that the presence of all reaction components induces a conformational shift in SAMe, reorienting it into a catalytically competent state for methyl transfer. nih.gov

This induced-fit mechanism is essential for catalysis, and flexible modeling of the enzyme's active site side-chains is crucial to observe the lowest energy binding state. nih.gov In some enzymes, specific residues play a dynamic role in this process. For example, studies on carnosine N-methyltransferase (CARNMT1) have identified a histidine residue (His347) that acts like a "hold-release" switch. biorxiv.org Upon substrate binding, this histidine residue changes its conformation, moving to "hold" the substrate in the correct orientation for methylation. biorxiv.org This conformational change is a classic example of an induced-fit mechanism that is critical for the enzyme's function. biorxiv.org Computational docking analyses further support that general reaction mechanisms in some methyltransferase superfamilies involve conformational changes of specific structural elements, such as a glycine-rich loop. researchgate.net

Role of Divalent Metal Cations in Methyltransferase Activity

Divalent metal cations, most commonly Mg²⁺, play a crucial role in the catalytic activity of many methyltransferases. nih.govillinois.edu In enzymes like catechol O-methyltransferase (COMT), the metal cation is a required component of the homologous catalytic domain, alongside SAMe. nih.gov The primary role hypothesized for the metal ion is to bind and properly orient the SAMe cofactor. By interacting with SAMe, the metal cation helps to position the methyl group for its subsequent transfer to the acceptor substrate. nih.gov This reorientation is a key step in the induced-fit mechanism, ensuring that the cofactor is in a conformation suitable for catalysis. nih.gov

While the metal does not always bind directly to the enzyme in the absence of the cofactor, its presence is essential for the reaction. Studies on pyruvate (B1213749) oxidase, which uses the cofactor thiamin pyrophosphate (TPP), have shown that the true cofactor is the Me²⁺-TPP complex. illinois.edu This suggests a similar mechanism may be at play in some SAMe-dependent methyltransferases, where the metal-SAMe complex is the actual substrate-binding entity. The requirement for a divalent cation is a widespread feature, indicating a conserved mechanism for enhancing catalytic efficiency in this class of enzymes. nih.govillinois.edu

Table 1: Investigated Divalent Metal Cations in Pyruvate Oxidase Activity This table is based on findings from the study of pyruvate oxidase, which provides a model for understanding the role of metal cations in cofactor-dependent enzymes.

Metal Cation Buffer System(s) Tested Outcome
Mg²⁺ Phosphate (B84403), PIPES, Imidazole, Citrate Fulfills enzyme requirement
Ca²⁺ Phosphate, PIPES, Imidazole, Citrate Fulfills enzyme requirement
Zn²⁺ Phosphate, PIPES, Imidazole, Citrate Fulfills enzyme requirement
Mn²⁺ Phosphate, PIPES, Imidazole, Citrate Fulfills enzyme requirement
Ba²⁺ Phosphate, PIPES, Imidazole, Citrate Fulfills enzyme requirement
Ni²⁺ Phosphate, PIPES, Imidazole, Citrate Fulfills enzyme requirement
Co²⁺ Phosphate, PIPES, Imidazole, Citrate Fulfills enzyme requirement
Cu²⁺ Phosphate, PIPES, Imidazole, Citrate Fulfills enzyme requirement
Cr³⁺ Phosphate, PIPES, Imidazole, Citrate Fulfills enzyme requirement

Data sourced from research on pyruvate oxidase, indicating a broad specificity for divalent cations in fulfilling the enzyme's requirement. illinois.edu

Conservation of Active Site Motifs in S-Adenosyl-L-methionine-Dependent Enzymes

S-Adenosyl-L-methionine-dependent enzymes exhibit a remarkable degree of conservation in their active site motifs, which are critical for SAMe binding and catalytic function. nih.gov Across different kingdoms of life and various methyltransferase families, specific amino acid sequences are consistently found, highlighting a common evolutionary origin and a shared mechanism for SAMe utilization. nih.gov In plant methyltransferases, for example, computer analysis of numerous sequences has revealed three highly conserved amino acid sequence motifs that are believed to constitute the SAMe-binding domains. nih.gov

A particularly well-characterized conserved motif is found in the radical SAM superfamily of enzymes. These enzymes contain a signature Cys-X₃-Cys-X₂-Cys sequence (where X can be any amino acid) that is responsible for coordinating a [4Fe–4S] iron-sulfur cluster. nih.gov This cluster is directly involved in the reductive cleavage of SAMe to generate a highly reactive 5'-deoxyadenosyl radical, which initiates catalysis. nih.gov The conservation of this motif underscores its fundamental importance to the function of this large and diverse enzyme superfamily. nih.gov The identification of these conserved motifs is not only crucial for understanding enzyme mechanisms but also serves as a valuable tool for identifying and classifying new, uncharacterized methyltransferases from genomic data. nih.gov

Table 2: Examples of Conserved Motifs in SAMe-Dependent Enzymes

Enzyme Superfamily/Class Conserved Motif Function Reference
Radical SAM Enzymes Cys-X₃-Cys-X₂-Cys [4Fe–4S] cluster coordination for SAMe cleavage nih.gov
Plant O-Methyltransferases Three distinct conserved motifs SAMe-binding nih.gov
Protein-Carboxyl O-Methyltransferase Asp-Asp Creates negative environment for sulfonium ion nih.gov

This table provides examples of conserved amino acid sequences and their functions within the active sites of various SAMe-dependent enzymes.

Advanced Methodologies for S Adenosyl L Methionine Synthesis

Biotechnological Approaches for S-Adenosyl-L-methionine Production

Microbial fermentation is a primary and industrially feasible method for producing S-Adenosyl-L-methionine (SAM). nih.gov This approach leverages the natural ability of various microorganisms to synthesize SAM.

Microbial Fermentation

A variety of microbial strains have been extensively used and engineered for enhanced SAM production. These include yeasts such as Saccharomyces cerevisiae and Pichia pastoris, as well as other species like Candida utilis, Scheffersomyces stipitis, Kluyveromyces lactis, and Kluyveromyces marxianus. nih.govnih.gov Bacteria, including Corynebacterium glutamicum and Escherichia coli, are also utilized. nih.gov

The core of biotechnological production involves the enzymatic reaction catalyzed by SAM synthetase (methionine adenosyltransferase), which combines L-methionine (L-Met) and adenosine (B11128) triphosphate (ATP) to form SAM. nih.govpathbank.org Research efforts focus on improving SAM productivity through several strategies:

  • Strain Improvement: This involves conventional mutation and screening of high-producing strains, as well as genetic engineering to enhance the metabolic pathways leading to SAM synthesis. nih.gov
  • Metabolic Engineering: Key strategies include enhancing the activity of SAM synthetase, using strong constitutive promoters to drive gene expression, and eliminating rate-limiting steps. nih.gov This can involve knocking out genes for enzymes that divert L-methionine or SAM into other pathways, such as the transsulfuration pathway leading to cysteine. nih.gov Additionally, releasing feedback inhibition of enzymes like methylenetetrahydrofolate reductase is a crucial step. nih.gov
  • Fermentation Process Optimization: This includes optimizing culture conditions, such as the controlled feeding of precursors like L-methionine and enhancing the intracellular pool of ATP, for instance, through pulsed feeding of glycerol. nih.govnih.gov
  • A Chinese patent describes a preparation method involving cell collection, acid-heat disruption of cells, extraction, and purification to obtain S-adenosyl-L-methionine p-toluenesulfonic acid double salt with high purity and a product recovery rate of 75%-80%. google.com

    Chemoenzymatic Synthesis of S-Adenosyl-L-methionine and Analogues

    Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical methods to produce SAM and its analogs. This approach is particularly valuable for generating non-native SAM analogs for various research applications. nih.govrsc.org

    A significant challenge in working with SAM and its analogs is their inherent instability. nih.gov Chemoenzymatic platforms that allow for the synthesis and immediate downstream use of these compounds in a single vessel help to circumvent issues related to their rapid decomposition. nih.govresearchgate.net

    Key enzymes in chemoenzymatic strategies include:

  • Methionine Adenosyltransferases (MATs): These enzymes catalyze the formation of SAM from ATP and L-methionine. nih.gov Engineered MATs with reduced product inhibition are valuable for efficient synthesis. mdpi.com For example, human MAT II has been shown to be highly permissive, enabling the synthesis of numerous non-native SAM analogs. nih.gov The I303V variant of E. coli MAT exhibits significantly decreased product inhibition and has been used in immobilized enzyme systems for SAM production. mdpi.com
  • Halogenases: Enzymes like SalL and FDAS can be used to synthesize SAM analogs from L-methionine analogs. rsc.orgnih.gov
  • Halide Methyltransferases (HMTs): These enzymes can synthesize SAM analogs from S-adenosyl-L-homocysteine (SAH) and various alkyl iodides. frontiersin.orgresearchgate.net This method is advantageous for creating a range of SAM analogs by varying the alkyl donor. researchgate.net
  • One chemoenzymatic approach involves synthesizing 44 different non-native S/Se-alkylated methionine analogs and using them to probe the substrate specificity of five different MAT enzymes. nih.gov Another strategy uses a coupled system with human MAT2 and a methyltransferase (RebM) to generate differentially-alkylated natural product analogs. nih.gov

    Chemical Synthesis Strategies for S-Adenosyl-L-methionine

    Purely chemical synthesis of SAM is challenging due to the molecule's complexity and instability. nih.gov However, chemical methods are crucial for producing SAM analogs with modifications that are not accessible through enzymatic routes.

    A common chemical strategy involves the direct alkylation of S-adenosyl-L-homocysteine (SAH) at the sulfur atom. researchgate.netnih.gov This is typically achieved using alkylating agents like alkyl triflates or bromides under acidic conditions, which help to protect other nucleophilic sites on the SAH molecule. researchgate.netnih.gov A significant drawback of this method is that it typically produces a mixture of diastereomers at the sulfonium (B1226848) center. nih.govresearchgate.net

    Researchers have also developed a one-step synthesis for racemic H-phosphinic analogs of methionine. frontiersin.org Furthermore, a one-step procedure for preparing SAM analogs with extended carbon chains has been described, which involves the direct and chemoselective allylation or propargylation of SAH. nih.gov

    The tosylate salt of SAM is often used in formulations to improve its stability. nih.gov

    Stereochemical Considerations in S-Adenosyl-L-methionine Synthesis

    S-Adenosyl-L-methionine has two chiral centers, one at the α-carbon of the methionine moiety and another at the sulfur atom of the sulfonium center. google.comnih.gov This results in two possible diastereomers: (S,S)-SAM and (R,S)-SAM. google.com

    The biologically active form is exclusively the (S,S)-diastereomer. nih.govgoogle.com The (R,S)-diastereomer is not only inactive in most transmethylation reactions but can also act as an inhibitor of methyltransferases. nih.gov

    Stereoselectivity in Different Synthesis Methods:

  • Biotechnological Production: Microbial and yeast-based fermentation methods typically produce only the biologically active (S,S)-SAM diastereomer. google.com
  • Chemical Synthesis: Chemical alkylation of SAH generally results in a roughly 1:1 mixture of the (S,S) and (R,S) diastereomers. nih.gov The separation of these diastereomers is often challenging and impractical, leading to the use of diastereomeric mixtures in many applications. nih.gov
  • Chemoenzymatic Synthesis: Enzymatic methods offer a high degree of stereoselectivity. For instance, MATs are strictly stereospecific and utilize L-methionine to produce the (S,S)-SAM. frontiersin.orgnih.gov Halogenases can also be used for the diastereoselective formation of SAM analogs from L-methionine analog precursors. nih.gov
  • The inherent instability of SAM also includes the risk of spontaneous racemization at the sulfonium center, converting the active (S,S)-SAM into the inactive (R,S)-SAM. google.com This underscores the importance of controlled synthesis and storage conditions to maintain the biological activity of the compound.

    Feature Biotechnological Chemoenzymatic Chemical
    Starting Materials L-methionine, ATP, microbial culture L-methionine analogs, ATP, SAH, alkyl halides S-adenosyl-L-homocysteine (SAH), alkylating agents
    Key Catalysts SAM synthetase (in vivo) Methionine adenosyltransferases, Halogenases, Halide methyltransferases Chemical reagents
    Stereoselectivity High (produces (S,S)-SAM) High (enzyme-dependent) Low (produces diastereomeric mixtures)
    Primary Products S-Adenosyl-L-methionine SAM and various analogs SAM analogs, often as diastereomeric mixtures
    Key Advantages Industrially scalable, produces active isomer High specificity, access to diverse analogs Access to non-natural analogs
    Key Disadvantages Complex downstream processing Enzyme stability and cost Lack of stereocontrol, harsh reaction conditions

    Design and Application of S Adenosyl L Methionine Analogues in Biochemical Research

    Synthesis of Non-Natural S-Adenosyl-L-methionine Cofactor Analogues

    The synthesis of non-natural SAM analogues is a cornerstone of chemical biology, enabling the exploration and manipulation of methylation pathways. nih.govnih.gov These synthetic cofactors are designed to probe enzyme-substrate interactions, label biological molecules, and serve as tools for drug discovery. nih.govresearchgate.net

    The biosynthesis of SAM derivatives often begins with the synthesis of L-methionine analogues. While many of these precursor molecules are not commercially available, enzymatic methods have been developed to produce them. chemrxiv.org For instance, O-acetyl-L-homoserine sulfhydrolase (OAHS) from Saccharomyces cerevisiae has been shown to catalyze the synthesis of various L-methionine analogues from L-homocysteine and different organic thiols. chemrxiv.org This enzymatic approach has successfully produced a range of L-methionine analogues with modifications to the thioether residue. chemrxiv.org

    Another key enzyme in the synthesis of SAM analogues is methionine adenosyltransferase (MAT), which naturally catalyzes the reaction between L-methionine and ATP to form SAM. nih.govgoogle.com Certain MATs, such as the one from the archaeon Sulfolobus solfataricus (sMAT), exhibit broad substrate specificity and can utilize non-native methionine analogues to produce a variety of differentially alkylated SAM analogues. google.comuky.edu This enzymatic strategy allows for the in situ generation of SAM analogues, which can then be used in subsequent enzymatic reactions. chemrxiv.org

    A chemoenzymatic approach has also been developed for the large-scale synthesis of Se-adenosyl-L-selenomethionine (SeAM) analogues, which are selenium-based counterparts of SAM. acs.org This method utilizes readily available building blocks, L-methionine and adenosine (B11128), and mimics the efficiency of the natural biosynthetic pathway. acs.org

    EnzymeOrganism of OriginApplication in SAM Analogue SynthesisReference
    O-acetyl-L-homoserine sulfhydrolase (OAHS)Saccharomyces cerevisiaeSynthesis of L-methionine analogues from L-homocysteine and organic thiols. chemrxiv.org
    Methionine adenosyltransferase (MAT)Sulfolobus solfataricusProduction of differentially alkylated SAM analogues from non-native methionine analogues and ATP. google.comuky.edu
    Halide methyltransferase (HMT)Not specifiedEfficiently provides SAM for methylation in cascade reactions. rsc.org
    SalL enzymeNot specifiedCatalyzes the interaction of 5-chloroadenosine (CIDA) with methionine to yield SAM. nih.gov

    A primary focus in the design of SAM analogues has been the modification of the transferable methyl group. Replacing the methyl group with larger, functionalized side chains allows for the introduction of chemical reporters or other functionalities onto target biomolecules. google.com However, a significant challenge is that the rate of enzymatic transfer typically decreases as the size of the alkyl group increases. google.com

    To overcome this, "doubly activated" SAM analogues have been developed. nih.gov These analogues feature groups like allyl or propargyl, which contain unsaturated bonds in the β-position relative to the sulfonium (B1226848) center. nih.gov This structural feature stabilizes the transition state during the nucleophilic attack catalyzed by MTases, leading to more efficient transfer of the extended side chains. nih.gov This strategy, termed methyltransferase-directed Transfer of Activated Groups (mTAG), has been successfully used to transfer groups containing double or triple bonds onto DNA in a sequence-specific manner. nih.govacs.org

    Furthermore, aziridinoadenosines and N-mustard analogues of SAM have been created as biochemical probes. nih.govnih.gov These compounds can act as methyltransferase-dependent DNA alkylating agents. nih.gov For example, a synthetic cofactor with a pendant 5'-amino acid N-mustard was efficiently used by the natural product biosynthetic enzyme rebeccamycin (B1679247) methyltransferase (RebM) to generate novel rebeccamycin analogues. nih.gov

    Modification StrategyDescriptionApplicationReference
    Extended Alkyl ChainsReplacement of the methyl group with longer saturated alkyl chains (e.g., ethyl, propyl).Generally results in decreased transfer efficiency. google.com
    Doubly Activated Groups (mTAG)Introduction of groups with unsaturated bonds (e.g., allyl, propargyl) at the transferable position.Enables efficient, sequence-specific transfer of functionalized chains to biomolecules like DNA. nih.govnih.gov
    Aziridinoadenosines/N-mustardsIncorporation of electrophilic aziridine (B145994) or N-mustard moieties.Act as methyltransferase-dependent alkylating agents for DNA and in natural product diversification. nih.govnih.govnih.gov

    S-Adenosyl-L-homocysteine (SAH) Analogues as Methyltransferase Inhibitors

    S-Adenosyl-L-homocysteine (SAH) is the product of the methyl transfer reaction from SAM and is a known feedback inhibitor of many MTases. nih.govwikipedia.org Consequently, stable analogues of SAH are attractive candidates for the development of potent and selective MTase inhibitors.

    One strategy for designing SAH analogues involves constraining the homocysteine portion of the molecule. For example, analogues incorporating a five-membered (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid as a replacement for homocysteine have shown promise as inhibitors of human DNA methyltransferases (DNMTs). nih.gov Further modifications to this scaffold, such as adding a chloro substituent at the 2-position or N(6) alkylation, can alter the selectivity profile of these inhibitors for different DNMT isoforms. nih.gov

    Adenosine analogues have also been explored as MTase inhibitors. Modifications at the N6 position of the adenosine ring in SAH/SAM analogues have been investigated, initially targeting a mutant of a yeast protein arginine methyltransferase (PRMT). acs.org More recently, adenosine analogues with substituents at the C6-amino group (N6) have been developed as potent inhibitors of specific bacterial DNA adenine (B156593) methyltransferases. acs.org Additionally, methylthioadenosine (MTA), a natural sulfur-containing nucleoside, is known to be a pan-inhibitor of MTases. nih.gov

    SAH Analogue TypeStructural FeatureTarget Enzyme ClassReference
    Constrained Homocysteine Analogues(2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid replaces homocysteine.DNA methyltransferases (DNMTs) nih.gov
    N6-Substituted Adenosine AnaloguesAlkyl or arylalkyl groups attached to the N6 position of the adenine ring.Protein arginine methyltransferases (PRMTs), bacterial DNA adenine methyltransferases acs.org
    Methylthioadenosine (MTA)Natural sulfur-containing nucleoside.Pan-inhibitor of methyltransferases. nih.gov

    S-Adenosyl-L-methionine Analogues as Chemical Probes for Methylation

    Beyond their use as inhibitors, SAM analogues are powerful tools for probing methylation events and identifying the substrates of MTases. nih.govresearchgate.net The small size and chemical inertness of the methyl group make direct detection of methylation challenging. nih.gov SAM analogues that transfer a modified, "reporter" group onto substrates provide a means for subsequent detection and identification. nih.gov

    A sophisticated approach for studying specific MTases involves creating "bump-hole" systems, which rely on engineered enzyme-cofactor pairs. pnas.orgnih.gov In this strategy, a "bump" is introduced into the SAM analogue by adding a bulky chemical group, while a corresponding "hole" is created in the active site of the target MTase through site-directed mutagenesis. pnas.org This ensures that the engineered MTase preferentially utilizes the synthetic SAM analogue, allowing for the selective labeling of its substrates. nih.gov

    For instance, a single mutation in the cofactor-binding pocket of a yeast PRMT allowed for the use of N6-substituted SAM analogues as selective cofactors. nih.gov This bioorthogonal profiling of protein methylation (BPPM) technology has been applied to cancer-relevant protein methyltransferases, enabling the identification of hundreds of potential substrates. pnas.orgnih.gov The key to successful BPPM is the careful design of both the engineered MTase and the matched SAM analogue, with features like a sulfonium-β-sp2 carbon and flexible, medium-sized sulfonium-δ-substituents being crucial for the cofactor's activity. nih.gov

    SAM analogues equipped with bioorthogonal functional groups, such as terminal alkynes or azides, are invaluable for identifying MTase substrates. pnas.org Once an MTase transfers the alkyne- or azide-containing group from the SAM analogue to its substrate, the modified substrate can be tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). pnas.org This enables the enrichment and subsequent identification of the substrate proteins through methods like mass spectrometry. pnas.org

    This strategy has been successfully employed to profile the substrates of various MTases, including protein methyltransferases and DNA methyltransferases. pnas.orgnih.gov For example, SAM analogues with extended propargylic side chains have been used for the methyltransferase-directed transfer of activated groups (mTAG) onto DNA. researchgate.net Similarly, fluorescent SAM analogues have been synthesized for use in methyltransferase-based DNA labeling and optical mapping. rsc.org These approaches provide powerful means to elucidate the substrate profiles of MTases and understand their functional roles in cellular processes. nih.govresearchgate.net

    Isotope-Labeled S-Adenosyl-L-methionine in Methylation Assays

    The use of S-Adenosyl-L-methionine (SAM) analogues with isotopic labels in the transferable methyl group is a cornerstone of biochemical research into methylation. nih.gov These analogues serve as powerful tools for tracing the fate of the methyl group, identifying the substrates of methyltransferase (MTase) enzymes, and elucidating the kinetics and mechanisms of these crucial reactions. nih.govresearchgate.net By replacing specific atoms in the methyl group with their heavier isotopes, researchers can introduce a detectable tag without significantly altering the molecule's biological activity. nih.gov The most commonly employed isotopes are the radioactive hydrogen isotope tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), as well as the stable isotopes deuterium (B1214612) (²H or D) and carbon-13 (¹³C). nih.govmedchemexpress.commedchemexpress.com

    Radioisotope-labeled SAM, particularly S-[methyl-³H]-Adenosyl-L-methionine and S-[methyl-¹⁴C]-Adenosyl-L-methionine, has long been fundamental to methylation assays due to the high sensitivity of radiometric detection. nih.govrevvity.com In these assays, an MTase enzyme transfers the radiolabeled methyl group from the SAM analogue to its specific substrate, which can be DNA, RNA, a protein, or a small molecule. researchgate.net The incorporation of radioactivity into the substrate is then quantified. nih.gov

    Several methods exist to measure the amount of the transferred radioactive methyl group. After the enzymatic reaction, it is crucial to separate the now-labeled macromolecular substrate from the unreacted, still-radioactive SAM. nih.gov For DNA methylation studies, DE-81 filter paper is often used to bind the DNA while allowing smaller molecules like SAM to be washed away. nih.gov In protein methylation research, techniques like using C4 sorbent pipette tips can isolate the labeled proteins and peptides from the reaction mixture. nih.gov Following separation, the radioactivity of the substrate is measured using a scintillation counter or visualized through radioautographic analysis after gel electrophoresis. nih.gov Tritiated SAM is frequently used in epigenetic studies to investigate DNA methylation. revvity.com The biological activity of biosynthetically prepared S-adenosyl-L-[methyl-³H]methionine has been confirmed in transmethylation reactions catalyzed by enzymes like yeast homocysteine-methyltransferase. nih.gov

    The advent of high-resolution mass spectrometry has led to the widespread use of stable isotope-labeled SAM in methylation assays. nih.gov Analogues such as S-Adenosyl-L-methionine-d₃ (where the methyl group is -CD₃) or ¹³C-labeled SAM offer a non-radioactive method for detecting methylation. medchemexpress.comnih.gov A particularly innovative approach involves using a 1:1 mixture of standard SAM (-CH₃) and deuterated SAM (-CD₃) in the methylation reaction. nih.gov A true methylation product will incorporate both forms of the methyl group, resulting in a characteristic "doublet" signal in the mass spectrum, with two peaks separated by 3 Daltons (the mass difference between -CH₃ and -CD₃). nih.gov This unique isotopic signature allows for the confident and rapid identification of methylated products, even within complex cellular extracts. nih.gov This method has been successfully used to identify the product of human thiopurine methyltransferase in both in vitro and whole-cell assays. nih.gov

    Stable isotope labeling is also a valuable tool for tracing the origins of methyl groups in natural product biosynthesis. nih.gov By feeding a culture of microorganisms a precursor like [methyl-¹³C]methionine, researchers can track which methyl groups in a complex molecule are derived from SAM. nih.gov This information is critical for elucidating biosynthetic pathways. For instance, this technique was used to confirm sites of SAM-dependent methylation on the antibiotic erythromycin (B1671065) A. nih.gov

    Below is a summary of common isotope-labeled S-Adenosyl-L-methionine analogues and their applications in methylation assays.

    Isotope LabelCommon Name(s)Typical Assay TypeDetection MethodResearch Application Example
    ³HS-[methyl-³H]Adenosyl-L-methionine; Tritiated SAMRadiometricScintillation Counting, AutoradiographyMeasuring enzyme activity; DNA and histone methylation studies in epigenetics. nih.govrevvity.com
    ¹⁴CS-[methyl-¹⁴C]Adenosyl-L-methionineRadiometricScintillation Counting, AutoradiographyTracing methyl group transfer in various biomolecules. nih.gov
    ²H (D)S-Adenosyl-L-methionine-d₃; Deuterated SAMMass SpectrometryMass Spectrometry (MS)Identifying novel methylation products by detecting a specific mass shift. medchemexpress.comnih.gov
    ¹³CS-Adenosyl-L-methionine-¹³CMass SpectrometryMass Spectrometry (MS)Tracing metabolic pathways and identifying sites of methylation in natural product biosynthesis. medchemexpress.comnih.gov

    Analytical Techniques for S Adenosyl L Methionine Research

    Liquid Chromatography-Based Quantification

    Liquid chromatography is the cornerstone for the analysis of S-Adenosyl-L-methionine, offering robust and reproducible methods for its separation and quantification from complex matrices like biological fluids, tissue extracts, and dietary supplements.

    Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of SAM. nih.govnih.gov This method separates compounds based on their hydrophobicity. Since SAM is a polar molecule, its retention on non-polar stationary phases (like C8 or C18) requires specific mobile phase conditions. nih.govresearchgate.netyoutube.com

    A common approach involves using a C18 or C8 column with an acidic mobile phase, often a phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724). nih.govresearchgate.net The UV detection wavelength is typically set around 257-260 nm, which corresponds to the maximum absorbance of the adenine (B156593) moiety in the SAM molecule. nih.govresearchgate.net The use of an acidic buffer is critical as it improves the stability of SAM during the analysis. researchgate.net Methods have been developed to separate the biologically active (S,S) isomer from the inactive (R,S) isomer using a C18 column. nih.gov

    Table 1: Example RP-HPLC Conditions for SAM Analysis

    Parameter Condition Source
    Column Reversed-phase C18 or C8 nih.govnih.govresearchgate.net
    Mobile Phase Phosphate buffer (acidic pH) with acetonitrile or methanol nih.govresearchgate.net
    Detection UV at 257-260 nm nih.govresearchgate.net
    Flow Rate Typically 1.0 - 1.2 mL/min researchgate.net
    Elution Mode Isocratic or Gradient nih.govresearchgate.net

    To enhance the retention of the highly polar SAM molecule on a reversed-phase column, ion-pair chromatography is frequently utilized. researchgate.netnih.gov This technique adds an ion-pairing reagent to the mobile phase. technologynetworks.comresearchgate.net This reagent is a large ionic molecule with a hydrophobic region that can interact with the stationary phase and a charged region that forms an ion pair with the oppositely charged analyte. thermofisher.com

    For the positively charged SAM, an anionic ion-pairing reagent, such as sodium octanesulfonate, is added to the mobile phase. researchgate.net This forms a neutral, more hydrophobic complex that is better retained on the C8 or C18 column, allowing for effective separation from other components in the sample. researchgate.nettechnologynetworks.com This method allows for the simultaneous determination of SAM and its metabolites. nih.gov

    Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique suitable for separating highly polar compounds. bath.ac.uk In HILIC, a polar stationary phase (like silica (B1680970) or a diol-bonded phase) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a smaller amount of aqueous buffer. bath.ac.ukmdpi.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes like SAM are retained through partitioning between this layer and the bulk mobile phase. HILIC-based methods coupled with mass spectrometry have been successfully developed for the quantification of SAM in serum and other biological samples, providing a robust and sensitive analytical approach. mdpi.comnih.gov This technique can be used to analyze over 150 polar and ionic metabolites in a single run without the need for derivatization. mdpi.com

    Mass Spectrometry (MS) Applications in S-Adenosyl-L-methionine Metabolism

    Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the highly sensitive and specific quantification of SAM and its key metabolite, S-adenosylhomocysteine (SAH). nih.govnih.gov This technique is essential for studying the "methylation index," the ratio of SAM to SAH, which reflects the methylation capacity within cells. nih.gov

    The method typically involves electrospray ionization (ESI) in the positive ion mode. nih.gov For quantification, specific ion transitions are monitored using multiple reaction monitoring (MRM). The parent ion of SAM ([M+H]⁺) has a mass-to-charge ratio (m/z) of 399, which fragments into characteristic product ions, most commonly m/z 250. nih.govnih.gov To ensure accuracy, stable isotope-labeled internal standards, such as deuterium-labeled SAM (d3-SAM), are used. nih.govnih.gov

    Table 2: Common Ion Transitions for SAM and Related Compounds in LC-MS/MS

    Compound Precursor Ion (m/z) Product Ion (m/z) Source
    S-Adenosyl-L-methionine (SAM) 399 250 nih.govnih.gov
    S-Adenosylhomocysteine (SAH) 385 136 nih.govnih.gov
    d3-S-Adenosyl-L-methionine (d3-SAM) 402 250 nih.gov

    Spectrophotometric Detection Methods

    Spectrophotometric methods offer a simpler, often continuous, way to assay SAM-related enzyme activity. The most direct method involves measuring the UV absorbance of SAM at approximately 260 nm. nih.gov However, this is more commonly used for concentration determination of pure solutions rather than for complex biological samples.

    More sophisticated spectrophotometric methods are enzyme-coupled assays. nih.govnih.gov In one such continuous assay, the product of SAM-dependent methylation, S-adenosylhomocysteine (SAH), is hydrolyzed by SAH hydrolase. The subsequent products can then be acted upon by other enzymes, leading to a change in absorbance that can be monitored continuously. nih.gov For example, the conversion of adenine to hypoxanthine (B114508) by adenine deaminase results in a decrease in absorbance at 265 nm, which is directly proportional to the rate of the methyltransferase reaction. nih.gov Fluorescence-based assays have also been developed, offering high sensitivity with detection limits in the micromolar range. mediomics.com

    Considerations for Sample Preparation and S-Adenosyl-L-methionine Stability in Analytical Assays

    A critical aspect of SAM analysis is its inherent chemical instability. SAM is susceptible to degradation, especially at neutral or basic pH and elevated temperatures. researchgate.netrevvity.com Therefore, sample preparation and storage procedures must be carefully controlled to ensure accurate results.

    For biological samples, tissues should be processed immediately after collection and kept at low temperatures to minimize enzymatic and chemical degradation. nih.gov Studies have shown that the SAM/SAH ratio can decrease significantly within minutes if tissues are left at room temperature (25°C) or even at 4°C. nih.gov Storage of tissue samples at -80°C is recommended, though some degradation can still occur over long periods. nih.govrevvity.com

    Sample preparation often involves protein precipitation using an acid, such as perchloric acid or trichloroacetic acid. nih.govnih.govcapes.gov.br This not only removes interfering proteins but also places the SAM into an acidic environment (pH 2.0-2.5), which significantly improves its stability. researchgate.netrevvity.com After precipitation, samples are typically centrifuged, and the supernatant is collected for analysis. nih.govnih.gov For plasma samples, ultracentrifugation through a molecular weight cutoff filter is also used to remove proteins. nih.gov When preparing standards and samples, it is crucial to use acidic solutions and maintain cold temperatures (e.g., on ice) throughout the process. researchgate.netrevvity.com

    Fundamental Research Applications of S Adenosyl L Methionine in Cellular Processes

    S-Adenosyl-L-methionine in Post-Translational Protein Modification

    Beyond its role in epigenetics, S-Adenosyl-L-methionine is a key player in the post-translational modification of a wide array of proteins, influencing their function, stability, and localization.

    Lysine (B10760008) Methylation of Non-Histone Proteins

    While histone methylation is well-studied, the methylation of lysine residues on non-histone proteins is an expanding area of research. This modification, where one, two, or three methyl groups are added to the ε-nitrogen of a lysine side chain, is catalyzed by lysine methyltransferases (KMTs) using SAM as the methyl donor. nih.gov

    Lysine methylation of non-histone proteins regulates a multitude of cellular processes by influencing protein-protein interactions, protein stability, subcellular localization, and DNA binding. nih.gov For instance, the tumor suppressor protein p53 can be monomethylated at lysine 372 by the enzyme SET7/9, a modification that promotes its stability and pro-apoptotic function. nih.gov Conversely, methylation of p53 at lysine 370 by Smyd2 represses its activity. nih.gov Another example is the methylation of vascular endothelial growth factor receptor 1 (VEGFR1) by SMYD3, which increases its kinase activity. nih.gov These examples underscore the diverse regulatory roles of SAM-dependent lysine methylation in critical cellular pathways.

    ProteinMethylating EnzymeFunctional Consequence of Methylation
    p53 (at K372) SET7/9Increased stability and pro-apoptotic activity. nih.gov
    p53 (at K370) Smyd2Repressed activity. nih.gov
    VEGFR1 SMYD3Increased kinase activity. nih.gov
    DNMT1 (at K142) SET7/9Proteasome-mediated degradation. researchgate.net

    Protein Arginine Methylation

    Protein arginine methylation is a widespread post-translational modification involved in numerous essential biological processes, including transcriptional regulation, RNA processing, DNA repair, and signal transduction. nih.gov This modification is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs), which utilize S-Adenosyl-L-methionine as the methyl donor. nih.govmdanderson.org

    PRMTs transfer a methyl group from SAM to the guanidino nitrogen atoms of arginine residues, resulting in the formation of monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). nih.govnih.gov There are nine known human PRMTs (PRMT1-9), and their dysregulation has been linked to various diseases, including cancer. nih.gov

    For example, PRMT1 is the primary enzyme responsible for the formation of aDMA in mammalian cells, while PRMT5 is the main enzyme for sDMA. plos.org The activity of these enzymes is competitively inhibited by S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction. plos.org Therefore, the intracellular ratio of SAM to SAH is a critical determinant of the cellular methylation capacity and can influence the extent of protein arginine methylation. plos.org

    Arginine Methylation TypeCatalyzing Enzyme FamilyBiological Processes
    Asymmetric Dimethylarginine (aDMA) Type I PRMTs (e.g., PRMT1)Transcriptional regulation, signal transduction. nih.govplos.org
    Symmetric Dimethylarginine (sDMA) Type II PRMTs (e.g., PRMT5)RNA processing, DNA repair. nih.govplos.org
    Monomethylarginine (MMA) Type I and II PRMTsPrecursor to dimethylated forms. nih.gov

    S-Adenosyl-L-methionine and Oxidative Stress Response Mechanisms

    Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. S-Adenosyl-L-methionine plays a multifaceted role in the cellular response to oxidative stress. nih.govnih.gov

    One of the primary ways SAM contributes to the antioxidant defense system is by serving as a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.govnih.gov The transsulfuration pathway, which utilizes homocysteine derived from the SAM-dependent methylation cycle, leads to the production of cysteine, a rate-limiting amino acid for GSH synthesis. wikipedia.org

    Furthermore, SAM itself can act as an antioxidant. nih.govnih.gov Studies have shown that SAM administration can protect cells against cellular injury induced by oxidative stressors by increasing endogenous GSH levels and enhancing the activities of antioxidant enzymes. nih.gov In the context of hepatitis C virus (HCV) infection, which is associated with oxidative stress, SAM has been shown to modulate antioxidant enzymes and glutathione biosynthesis. nih.gov Methionine residues in proteins are particularly susceptible to oxidation by ROS, and the MSR enzyme system, which reduces oxidized methionine, relies on the methionine cycle for which SAM is a key component. mdpi.com

    CompoundRole in Oxidative Stress Response
    S-Adenosyl-L-methionine (SAM) Precursor for glutathione synthesis, direct antioxidant properties. nih.govnih.gov
    Glutathione (GSH) Major endogenous antioxidant, detoxifies reactive oxygen species. nih.govnih.gov
    Cysteine Rate-limiting amino acid for glutathione synthesis. wikipedia.org
    Homocysteine Precursor for cysteine synthesis via the transsulfuration pathway. nih.govwikipedia.org

    Role in Cellular Redox Homeostasis

    S-Adenosyl-L-methionine plays a crucial, albeit complex, role in maintaining cellular redox balance, primarily through its connection to the synthesis of glutathione (GSH), a major endogenous antioxidant. graphyonline.comuniroma1.it The transsulfuration pathway, which utilizes SAM, is a key route for the production of cysteine, a rate-limiting precursor for GSH synthesis. nih.gov In this pathway, SAM is converted to S-adenosylhomocysteine (SAH) and then to homocysteine, which can subsequently enter the transsulfuration pathway to produce cysteine. nih.gov This link is vital for protecting cells against oxidative damage. nih.gov

    Research has shown that SAM can modulate the activity of antioxidant enzymes. nih.gov For instance, studies in hepatitis C virus-expressing cells have demonstrated that SAM treatment can alter the levels of these enzymes, contributing to a reduction in oxidative stress. nih.gov Furthermore, SAM directly influences the enzymes within the methionine cycle, such as being an allosteric activator of cystathionine-β-synthase (CBS), which further channels homocysteine towards GSH production. graphyonline.comutmb.edu Reductions in SAM concentrations have been correlated with the presence of oxidative stress in various pathological conditions, highlighting its importance in redox regulation. researchgate.net

    The interplay between SAM and redox homeostasis is summarized in the table below:

    Key ProcessRole of S-Adenosyl-L-methionineResearch Finding
    Glutathione (GSH) Synthesis Precursor for cysteine via the transsulfuration pathway. nih.govSAM is essential for providing the building blocks for this critical antioxidant.
    Antioxidant Enzyme Modulation Can influence the activity and expression of antioxidant enzymes. nih.govSAM treatment has been shown to modulate antioxidant enzyme levels in specific cell models. nih.gov
    Methionine Cycle Regulation Acts as a regulator of key enzymes within the cycle, such as cystathionine-β-synthase (CBS). graphyonline.comresearchgate.netBy activating CBS, SAM promotes the flow of metabolites towards GSH synthesis. utmb.edu

    S-Adenosyl-L-methionine as a Signaling Molecule in Prokaryotic Systems

    In prokaryotes, S-Adenosyl-L-methionine is a critical signaling molecule, particularly in the context of cell-to-cell communication known as quorum sensing. nih.gov It serves as a precursor for the synthesis of acyl-homoserine lactones (AHLs), which are a major class of autoinducers in Gram-negative bacteria. nih.gov These AHLs are synthesized from SAM and specific fatty acyl carrier proteins by enzymes known as LuxI-type AHL synthases. nih.gov

    The accumulation of AHLs in the environment allows bacteria to monitor their population density and coordinate gene expression in a population-wide manner. nih.gov This coordinated behavior, regulated by SAM-derived signals, is crucial for processes such as biofilm formation, virulence factor expression, and antibiotic production. nih.gov

    Beyond quorum sensing, SAM is also involved in other prokaryotic signaling and regulatory networks. For example, it is bound by the SAM riboswitch, an RNA element that regulates the expression of genes involved in methionine and cysteine biosynthesis. wikipedia.org This allows bacteria to sense the intracellular concentration of SAM and adjust their metabolic pathways accordingly. The central role of SAM in prokaryotic signaling is highlighted in the following table:

    Signaling PathwayRole of S-Adenosyl-L-methionineConsequence of Signaling
    Quorum Sensing Precursor for acyl-homoserine lactone (AHL) synthesis. nih.govRegulation of group behaviors like biofilm formation and virulence. nih.gov
    Metabolic Regulation Binds to SAM riboswitches. wikipedia.orgControls the expression of genes for methionine and cysteine biosynthesis. wikipedia.org

    S-Adenosyl-L-methionine Metabolism in Cellular Proliferation and Apoptosis Studies

    The metabolism of S-Adenosyl-L-methionine is intricately linked to the fundamental cellular processes of proliferation and apoptosis (programmed cell death). nih.gov SAM's influence is multifaceted, stemming from its roles in methylation reactions, polyamine synthesis, and the regulation of key signaling pathways.

    SAM is the primary methyl group donor for the methylation of DNA, RNA, and proteins, which are critical epigenetic modifications that regulate gene expression. wikipedia.orgcreative-proteomics.com Aberrant DNA methylation patterns, particularly hypomethylation, are often observed in cancer cells and are associated with increased proliferation. wikipedia.org Research has shown that SAM can re-establish normal methylation patterns, leading to the silencing of oncogenes and a decrease in cancer cell proliferation. oncotarget.comresearchgate.net

    Furthermore, SAM is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth and proliferation. nih.govwikipedia.org The conversion of SAM to decarboxylated SAM (dcSAM) is a key step in this pathway. nih.govnih.gov The balance between the use of SAM for methylation and polyamine synthesis is critical for controlling cell fate.

    Interestingly, SAM exhibits a dual role in apoptosis. In normal cells, SAM can be anti-apoptotic, protecting against cell death. nih.gov However, in many cancer cell lines, SAM has been shown to be pro-apoptotic, inducing cell death through various mechanisms, including the induction of apoptosis-promoting proteins. nih.govnih.gov This selective pro-apoptotic effect on cancer cells makes SAM a subject of interest in cancer research. nih.gov

    The diverse effects of SAM on cell proliferation and apoptosis are summarized below:

    Cellular ProcessRole of S-Adenosyl-L-methionine MetabolismResearch Findings
    Cellular Proliferation - Donates methyl groups for DNA and histone methylation, influencing gene expression. oncotarget.com - Precursor for polyamine synthesis, which is essential for cell growth. wikipedia.org- SAM can inhibit the proliferation of cancer cells by reversing abnormal DNA hypomethylation. oncotarget.comresearchgate.net - The balance between methylation and polyamine pathways is crucial for growth control.
    Apoptosis - Can be anti-apoptotic in normal cells. nih.gov - Can be pro-apoptotic in cancer cells. nih.govnih.gov- In liver cancer cells, SAM can selectively induce apoptosis. nih.gov - The pro-apoptotic effects in cancer cells are being investigated for therapeutic potential.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.